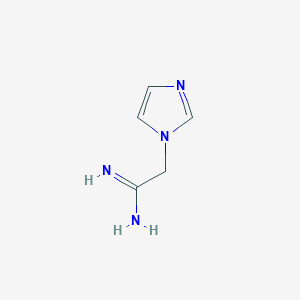![molecular formula C11H20N2O3 B12938369 tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12938369.png)
tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is known for its stability and versatility in various chemical reactions.
Méthodes De Préparation
The synthesis of tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with an amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The process can be summarized as follows:
Analyse Des Réactions Chimiques
tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or lithium aluminum hydride.
Deprotection: The tert-butyl group can be removed under acidic conditions, typically using trifluoroacetic acid
Applications De Recherche Scientifique
tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate involves the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. Upon deprotection, the carbamate is cleaved, releasing the free amine. This process is facilitated by the resonance stabilization of the carbamate intermediate .
Comparaison Avec Des Composés Similaires
tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate can be compared with other carbamates such as:
tert-Butyl carbamate: Similar in structure but lacks the spirocyclic moiety.
tert-Butyl (3-aminopropyl)carbamate: Contains a linear chain instead of a spirocyclic structure.
tert-Butyl (4-bromobenzyl)carbamate: Contains an aromatic ring, providing different reactivity and applications
The unique spirocyclic structure of this compound imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.
Propriétés
Formule moléculaire |
C11H20N2O3 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
tert-butyl N-[(8S)-6-oxa-2-azaspiro[3.4]octan-8-yl]carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-8-4-15-7-11(8)5-12-6-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 |
Clé InChI |
ZAPSOMCRRZRMKB-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1COCC12CNC2 |
SMILES canonique |
CC(C)(C)OC(=O)NC1COCC12CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



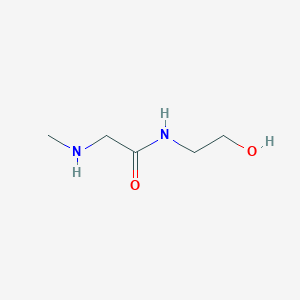
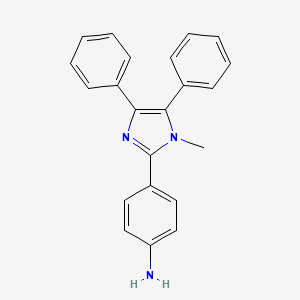
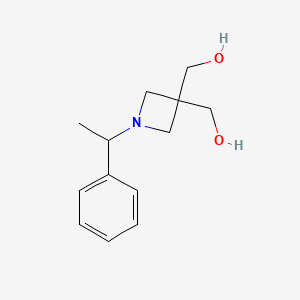
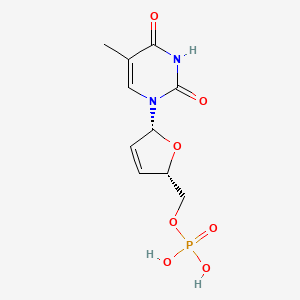
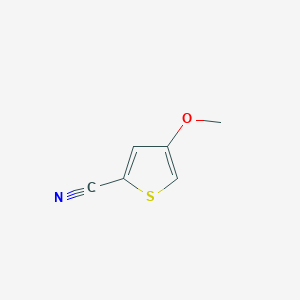
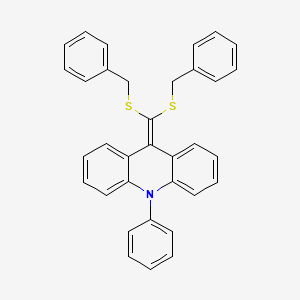
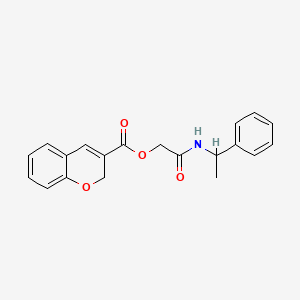
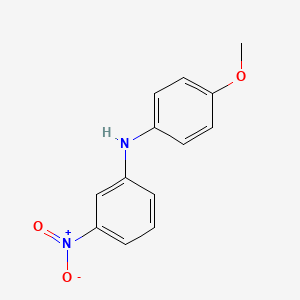
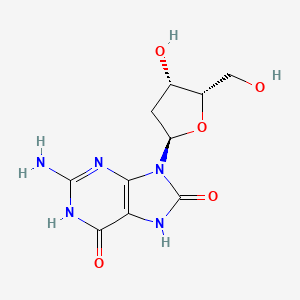
![N-[(Pyrimidin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B12938345.png)


